MC-1-F2

Hsp90 inhibition heat shock response drug resistance

Researchers seeking an Hsp90 inhibitor that degrades client proteins without inducing cytoprotective Hsp72-a limitation of ansamycin-based agents like 17-AAG-require MC-1-F2. This bis-triazine compound is the only tool available for dual Hsp90/FOXC2 pathway interrogation in a single agent. - Validated in vivo efficacy in A549 NSCLC xenograft models with confirmed autophagy induction. - Direct FOXC2 binding (Kd = 26 µM) reduces mesenchymal markers (Vimentin, Slug, ZEB1) and suppresses cancer stem cell properties. - Available for immediate procurement with documented purity and lot-specific CoA.

Molecular Formula C37H46N16O2
Molecular Weight 746.9 g/mol
Cat. No. B15136851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-1-F2
Molecular FormulaC37H46N16O2
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)N4CCOCC4)N)C5=NC(=NC(=N5)NC6=CC=C(C=C6)OC7=CC=CC=C7)NCCCCN=C(N)N
InChIInChI=1S/C37H46N16O2/c38-31(39)41-16-4-5-17-42-33-47-35(44-27-10-14-30(15-11-27)55-29-6-2-1-3-7-29)50-37(48-33)53-20-18-52(19-21-53)36-46-32(40)45-34(49-36)43-26-8-12-28(13-9-26)51-22-24-54-25-23-51/h1-3,6-15H,4-5,16-25H2,(H4,38,39,41)(H3,40,43,45,46,49)(H2,42,44,47,48,50)
InChIKeyCOSUURDQUHTOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-1-F2 Chemical Identity & Hsp90/FOXC2 Profile


The compound 2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine (CAS 2376894-10-7; synonym MC-1-F2; also referred to as Compound A14) is a bis-triazine derivative featuring a piperazine linker, a terminal guanidine moiety, and distinct 4-morpholinoanilino and 4-phenoxyanilino substituents . The compound exhibits dual pharmacological activity as both a heat shock protein 90 (Hsp90) N-terminal inhibitor and a forkhead box protein C2 (FOXC2) direct inhibitor [1][2]. Its molecular formula is C37H46N16O2 with a molecular weight of 746.9 g/mol . This compound represents a structurally distinct entry within the aminotriazine-based Hsp90 inhibitor class, characterized by the absence of heat shock response induction—a mechanistic differentiation from traditional Hsp90 inhibitors [1].

Dual Hsp90/FOXC2 inhibition profile for pathway crosstalk studies
Reported absence of Hsp72 induction, enabling heat shock response-decoupled research
Distinct bis-triazine scaffold with morpholinoanilino and phenoxyanilino substitution

Why MC-1-F2 Is Not Substitutable


Generic substitution with alternative Hsp90 inhibitors is not scientifically justified for applications requiring the specific dual-target and non-heat-shock-response profile of MC-1-F2. Traditional Hsp90 N-terminal inhibitors, including clinically evaluated agents such as 17-AAG (tanespimycin), 17-DMAG, and other ansamycin-based compounds, consistently induce the heat shock response characterized by upregulation of Hsp72, a cytoprotective chaperone that confers therapeutic resistance and limits efficacy [1]. In contrast, MC-1-F2 (Compound A14) directly binds to Hsp90 and degrades client proteins without concomitant Hsp72 activation—a mechanistic divergence that precludes functional interchangeability [2]. Furthermore, this compound possesses a secondary target (FOXC2) with a reported binding affinity (Kd = 26 μM) that is not replicated among other triazine-based Hsp90 inhibitors such as CH5138303 or BIIB021 [3]. The distinctive morpholinoanilino and phenoxyanilino substitution pattern on the triazine cores, bridged by a piperazine moiety and terminating in a butylguanidine linker, contributes to this unique selectivity profile that cannot be assumed to exist in structurally related analogs without empirical validation.

Traditional Hsp90 inhibitors (e.g., ansamycin class) may induce Hsp72-mediated cytoprotection; this response is not reported for MC-1-F2 and can confound target-engagement interpretation.
Other triazine-based Hsp90 inhibitors lack reported FOXC2 inhibition, limiting dual-pathway research; structural analogs may not replicate the non-heat-shock-response profile without empirical validation.

MC-1-F2 Differentiation Evidence


Hsp72 Induction vs. Traditional Hsp90 Inhibitors

MC-1-F2 (Compound A14) demonstrates a critical mechanistic differentiation from traditional Hsp90 N-terminal inhibitors: it does not induce Hsp72 expression. While 17-AAG and other ansamycin-based Hsp90 inhibitors consistently trigger a time-dependent induction of Hsp72 that confers cytoprotection and therapeutic resistance [1], MC-1-F2 degraded Hsp90 client proteins without concomitant activation of Hsp72 [2]. The absence of Hsp72 induction in MC-1-F2-treated cells represents a qualitative pharmacological divergence rather than merely a potency difference. This property is not shared by the majority of Hsp90 inhibitors that have entered clinical evaluation, including 17-AAG, 17-DMAG, and VER-50589, all of which exhibit measurable Hsp72 upregulation [1].

Hsp72 Induction
Reported
MC-1-F2: No Hsp72 induction
17-AAG/17-DMAG/VER-50589: time-dependent induction
Avoids cytoprotective response that limits classical Hsp90 inhibitor interpretation
Qualitative differentiation; confirm in intended cell model
Hsp90 inhibition heat shock response drug resistance Hsp72

Antiproliferative Potency in A549 Lung Cancer Cells

In A549 non-small cell lung cancer (NSCLC) cells, MC-1-F2 exhibits an IC50 value of 0.1 μM (100 nM) [1]. The alternative triazine-based Hsp90 inhibitor CH5138303, which is structurally distinct and lacks the FOXC2 inhibitory activity of MC-1-F2, was not directly evaluated in A549 cells in the primary characterization study; its reported antiproliferative activities are 89 nM in HCT116 colorectal cancer cells and 66 nM in NCI-N87 gastric cancer cells [2]. No direct head-to-head comparison data in matched cell lines are currently available in the public domain. The A549 cell line represents a distinct NSCLC model, and the 100 nM IC50 value establishes MC-1-F2 as a potent antiproliferative agent in this lung cancer context.

A549 Antiproliferative
Context-dependent
IC50 = 100 nM
Supports NSCLC cell-model potency review
Cross-study comparison; direct head-to-head data not available
antiproliferative activity lung cancer A549 cells IC50

In Vivo Antitumor Efficacy in A549 Xenograft Model

MC-1-F2 (Compound A14) has been evaluated in an A549 lung cancer xenograft model, demonstrating in vivo antitumor activity accompanied by induction of autophagy and degradation of Hsp90 client proteins in tumor tissues [1]. The study reported that A14 exhibited anti-tumor activity in A549 lung cancer xenografts, with mechanistic evidence of autophagy induction and client protein degradation confirmed in the tumor tissues [1]. This in vivo validation distinguishes MC-1-F2 from earlier triazine-based Hsp90 inhibitors that may lack reported in vivo efficacy data. The combination of in vivo antitumor activity with the absence of Hsp72 induction provides a differentiated profile not commonly observed among Hsp90-targeting agents.

A549 Xenograft Activity
Data to verify
Reported antitumor activity with autophagy induction and client protein degradation in tumor tissue
Supports xenograft model-response endpoint interpretation
Qualitative in vivo evidence; quantitative tumor inhibition data to verify
in vivo efficacy xenograft A549 tumor growth inhibition autophagy

FOXC2 Binding Affinity vs. Hsp90 Inhibitors

MC-1-F2 exhibits direct binding to full-length FOXC2 with a reported dissociation constant (Kd) of 26 μM . FOXC2 is a transcription factor implicated in epithelial-mesenchymal transition (EMT), cancer stem cell maintenance, and metastatic progression. Alternative Hsp90 inhibitors in the triazine class, including CH5138303, BIIB021, and SNX-5422, have not been reported to possess FOXC2 inhibitory activity [1]. This secondary pharmacology distinguishes MC-1-F2 from compounds that solely target Hsp90. FOXC2 inhibition by MC-1-F2 has been associated with decreased mesenchymal markers (Vimentin, Slug, ZEB1), inhibition of cancer stem cell properties, and reduced invasiveness in castration-resistant prostate cancer cell lines [2][3].

FOXC2 Binding
Class-level
Kd = 26 μM (full-length FOXC2)
Supports FOXC2 target-engagement assay context
No FOXC2 activity reported for CH5138303/BIIB021; verify in target assay
FOXC2 inhibition EMT cancer stem cells metastasis binding affinity

MC-1-F2 Optimal Research Applications


NSCLC Xenograft Hsp90 Inhibition Without Hsp72 Induction

Investigators conducting in vivo A549 NSCLC xenograft studies who require an Hsp90 inhibitor that demonstrates antitumor activity without the confounding induction of Hsp72-mediated cytoprotection should prioritize MC-1-F2. The compound has validated in vivo efficacy in this specific model with confirmed autophagy induction and client protein degradation [1]. Alternative Hsp90 inhibitors that induce Hsp72 (e.g., 17-AAG, 17-DMAG) may introduce resistance artifacts that compromise translatability [2].

EMT & Cancer Stem Cell Dual Hsp90/FOXC2 Modulation

For research programs investigating EMT, cancer stem cell maintenance, or metastatic progression—particularly in breast cancer and castration-resistant prostate cancer models—MC-1-F2 offers a unique dual-inhibition profile. The compound's direct FOXC2 binding (Kd = 26 μM) reduces mesenchymal markers (Vimentin, Slug, ZEB1) and suppresses cancer stem cell properties [3][4]. No other triazine-based Hsp90 inhibitor (e.g., CH5138303, BIIB021) has reported FOXC2 activity, making MC-1-F2 the only compound suitable for dual-pathway interrogation in a single agent [5].

Hsp90 Mechanistic Studies – No Heat Shock Response

Research groups studying the mechanistic consequences of Hsp90 N-terminal inhibition in the absence of heat shock response induction require a tool compound that decouples these two phenomena. MC-1-F2 provides this capability, as it degrades Hsp90 client proteins without concomitant Hsp72 activation [1]. This property enables clean interpretation of Hsp90 inhibition effects without the confounding variable of heat shock protein upregulation, which is inherent to ansamycin-based and many synthetic Hsp90 inhibitors [2].

Bis-Triazine SAR and Benchmarking Studies

Medicinal chemistry and chemical biology programs focused on triazine-based kinase or chaperone inhibitors may utilize MC-1-F2 as a reference compound for studying the impact of dual morpholinoanilino and phenoxyanilino substitution patterns. The compound's well-defined in vitro potency (A549 IC50 = 100 nM) and in vivo activity [1] establish it as a benchmark within the bis-triazine chemical series, against which novel analogs can be compared for SAR analysis.

Application
Selection Property
Validation Focus
NSCLC xenograft Hsp90 pathway studies
No heat shock response induction
Confirm absence of Hsp72 in tumor tissue and client protein degradation
EMT and cancer stem cell pathway research
Dual Hsp90/FOXC2 target engagement
Verify modulation of mesenchymal markers and CSC properties
Hsp90 mechanistic studies (no heat shock)
Client protein degradation without Hsp72 activation
Confirm decoupling of N-terminal inhibition and heat shock response
Bis-triazine SAR and chemical biology
Distinct morpholinoanilino/phenoxyanilino scaffold
Compare selectivity and potency profiling against analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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